2,2',3,3',4,6'-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,6’-Hexachlorobiphenyl is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications, particularly as dielectric fluids in transformers and capacitors, until their production was banned due to environmental and health concerns . This specific congener, 2,2’,3,3’,4,6’-Hexachlorobiphenyl, is known for its persistence in the environment and potential neurotoxic effects .
Preparation Methods
The synthesis of 2,2’,3,3’,4,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination . Industrial production methods for PCBs, including 2,2’,3,3’,4,6’-Hexachlorobiphenyl, involved similar chlorination processes but on a larger scale .
Chemical Reactions Analysis
2,2’,3,3’,4,6’-Hexachlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its atropselective oxidation by human liver microsomes, leading to the formation of hydroxylated metabolites . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation process. The major products formed from these reactions are hydroxylated derivatives such as 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol and 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol .
Scientific Research Applications
2,2’,3,3’,4,6’-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. In chemistry, it serves as a model compound for studying the behavior and fate of PCBs in the environment. In biology and medicine, research has focused on its neurotoxic effects and its role in neurodevelopmental disorders . Additionally, it has been used in studies investigating the mechanisms of PCB metabolism and biotransformation in humans .
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,6’-Hexachlorobiphenyl involves its interaction with cytochrome P450 enzymes, leading to its oxidation and the formation of reactive metabolites . These metabolites can interact with cellular targets, including dopaminergic cells, potentially leading to neurotoxic effects . The compound’s persistence in the environment and its ability to bioaccumulate further contribute to its toxicological profile .
Comparison with Similar Compounds
2,2’,3,3’,4,6’-Hexachlorobiphenyl is similar to other hexachlorobiphenyl congeners, such as 2,2’,3,3’,4,4’-Hexachlorobiphenyl and 2,2’,3,4,4’,5’-Hexachlorobiphenyl . its unique chlorination pattern and specific interactions with metabolic enzymes distinguish it from these congeners. For example, 2,2’,3,3’,4,4’-Hexachlorobiphenyl has a different substitution pattern, which affects its chemical reactivity and biological effects .
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,3,3’,6,6’-Hexachlorobiphenyl
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,3,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJVIVEFXPEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074141 | |
Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-05-1 | |
Record name | PCB 132 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814T8D9W95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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